Cas no 130194-92-2 (7-Ethyl-10-hydroxycamptothecin)

7-Ethyl-10-hydroxycamptothecin structure
130194-92-2 structure
Nome del prodotto:7-Ethyl-10-hydroxycamptothecin
Numero CAS:130194-92-2
MF:C20H16N2O5
MW:364.351445198059
CID:93519
PubChem ID:135406264

7-Ethyl-10-hydroxycamptothecin Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Ethyl-10-hydroxycamptothecin
    • CAMPTOTHECIN, 10-HYDROXY-
    • CAMPTOTHECIN, 10-HYDROXY-, CAMPTOTHECA ACUMINATA
    • HCPT
    • HYDROXYCAMPTOTHECIN
    • HYDROXYCAMPTOTHECIN, 10-
    • SN38
    • 1H-Pyrano3,4:6,7indolizino1,2-bquinoline-3,14(4H,12H)-dione, 4-ethyl-4,10-dihydroxy-
    • 7-Ethyl-10-hydroxy-camptothecine
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • CAMPTOTHECIN, 10-HYDROXY
    • SN-38
    • 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • CHEBI:247654
    • CHEMBL93068
    • I14-13393
    • KB-10965
    • (+/-)4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • AKOS015902208
    • PD158054
    • BDBM50045372
    • FT-0640946
    • 4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione #
    • A835847
    • (4S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • DTXSID30348003
    • 130194-92-2
    • (20S)-4-Ethyl-4,10-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • 19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),4,6,9,15(20)-hexaene-8,14,18-trione
    • 19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • LCZZWLIDINBPRC-UHFFFAOYSA-N
    • AMY4245
    • (20RS)-4-Ethyl-4,10-dihydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione
    • SCHEMBL23270615
    • (S)-4-Ethyl-4,10-dihydroxy-1H-pyrano[3 inverted exclamation mark ,4 inverted exclamation mark :6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • MFCD00189425
    • SY382416
    • Inchi: InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1
    • Chiave InChI: FJHBVJOVLFPMQE-QFIPXVFZSA-N
    • Sorrisi: OC1=CC=C2C(C(=C3CN4C(C5COC(=O)[C@](O)(CC)C=5C=C4C3=N2)=O)CC)=C1

Proprietà calcolate

  • Massa esatta: 364.10592162g/mol
  • Massa monoisotopica: 364.10592162g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 1
  • Complessità: 774
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 100Ų
  • XLogP3: 0.6

Proprietà sperimentali

  • Densità: 1.60
  • Punto di ebollizione: 820.7°Cat760mmHg
  • Punto di infiammabilità: 450.1°C
  • PSA: 101.65000
  • LogP: 1.78520
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd